Methyl 2-(2-pyridyl)quinoline-4-carboxylate
Description
Contextualization of Quinoline (B57606) and Pyridine (B92270) Scaffolds in Modern Chemical Science
Quinoline and pyridine are nitrogen-containing heterocyclic aromatic compounds that are fundamental scaffolds in modern chemical science. nih.govrsc.org The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine ring, is a prevalent motif in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govnih.govbohrium.com Its derivatives are key components in pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov The versatility of the quinoline scaffold stems from its ability to undergo various chemical modifications at different positions, allowing for the fine-tuning of its electronic and steric properties. nih.govfrontiersin.org
Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry and materials science. rsc.org As a six-membered heterocycle, it is a key component in numerous FDA-approved drugs and is found in essential biomolecules like vitamins. rsc.org The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its reactivity and ability to coordinate with metal ions. The functionalization of both quinoline and pyridine scaffolds is a major focus of contemporary research, aiming to develop new molecules with enhanced properties and novel applications. nih.govfrontiersin.org
Strategic Importance of Methyl 2-(2-pyridyl)quinoline-4-carboxylate as a Prototypical Functionalized Heterocycle
This compound stands out as a prototypical functionalized heterocycle due to the strategic combination of its structural features. The fusion of the quinoline and pyridine rings creates a bidentate chelating ligand, capable of forming stable complexes with a variety of metal ions. researchgate.net This chelating ability is a significant aspect of its strategic importance, particularly in the field of coordination chemistry and catalysis.
The presence of the methyl carboxylate group at the 4-position of the quinoline ring is a key functionalization that enhances the compound's utility. researchgate.net This ester group provides a reactive site for further chemical modifications, allowing for the covalent attachment of the molecule to other substrates, such as polymers or nanoparticles. researchgate.net This feature addresses a limitation of simpler bidentate ligands like 2,2'-bipyridine (B1663995), which lack a convenient handle for incorporation into larger systems. researchgate.net Therefore, this compound serves as an important platform for the design of more complex and functional molecular architectures.
Review of the Current Research Landscape and Academic Significance of the Compound
The academic significance of this compound is primarily centered on its role as a novel diimine ligand in coordination chemistry. Research has focused on its synthesis, structural characterization, and its application in the formation of metal complexes with interesting photophysical and catalytic properties. researchgate.net
Synthesis and Structural Characterization: The synthesis of this compound has been reported, providing a clear route to this functionalized heterocycle. researchgate.net Detailed crystallographic studies have elucidated its three-dimensional structure, confirming the planarity of the quinoline and pyridine rings and providing precise data on bond lengths and angles. researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C16H12N2O2 |
| Formula weight | 264.28 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.517 (2) |
| b (Å) | 15.823 (3) |
| c (Å) | 9.489 (2) |
| β (°) | 99.34 (3) |
| Volume (ų) | 1262.7 (5) |
| Z | 4 |
Coordination Chemistry and Catalysis: A significant area of research has been the use of this compound as a ligand in transition metal complexes. For instance, its incorporation into ruthenium(II) catalyst precursors has been explored for transfer hydrogenation reactions. The electronic and steric properties of this ligand can influence the catalytic activity and selectivity of the resulting metal complexes.
Photophysical Properties: While the photophysical properties of the parent compound are not extensively detailed, the broader class of pyridylquinoline derivatives is known to form complexes with interesting luminescent properties. researchgate.net The investigation of such properties is a growing area of interest, with potential applications in sensing, imaging, and optoelectronics.
Research Gaps and Future Academic Trajectories for this compound Investigations
Despite the foundational work on this compound, several research gaps and promising future trajectories can be identified.
Exploration of Coordination Chemistry with a Wider Range of Metals: While its coordination with ruthenium has been investigated, a comprehensive study of its complexation with a broader array of transition metals (e.g., iridium, rhodium, copper, iron) could unveil new catalysts with unique reactivity or complexes with novel photophysical and electrochemical properties.
Systematic Investigation of Photophysical and Electrochemical Properties: A detailed investigation into the luminescence, quantum yields, and redox behavior of both the free ligand and its metal complexes is warranted. Such studies could pave the way for its application in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis.
Functional Materials and Supramolecular Chemistry: The presence of the carboxylate group offers a prime opportunity for the incorporation of this molecule into functional materials. Future research could focus on its integration into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a functional monomer in polymerization reactions to create materials with tailored electronic or catalytic properties. Its rigid structure also makes it a candidate for the construction of well-defined supramolecular assemblies.
Derivatization and Structure-Property Relationship Studies: The synthetic accessibility of the quinoline and pyridine rings allows for further functionalization. Systematic derivatization of the scaffold and a thorough investigation of the resulting structure-property relationships would provide valuable insights for the rational design of new ligands and materials with optimized performance for specific applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-2-ylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)12-10-15(14-8-4-5-9-17-14)18-13-7-3-2-6-11(12)13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHEEXIDPQKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Methyl 2 2 Pyridyl Quinoline 4 Carboxylate and Its Analogues
Historical and Contemporary Approaches to the Construction of the 2-(2-pyridyl)quinoline-4-carboxylate Framework
The construction of the quinoline (B57606) ring system is a well-established area of organic synthesis, with several named reactions providing the foundation for creating a wide array of derivatives. For the specific synthesis of 2-(2-pyridyl)quinoline-4-carboxylates, classical methods such as the Pfitzinger and Doebner reactions, along with modern multicomponent strategies, are prominently employed.
Modified Pfitzinger Condensation Reactions in the Synthesis of Methyl 2-(2-pyridyl)quinoline-4-carboxylate Derivatives
The Pfitzinger reaction, first reported in 1886, is a fundamental method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring.
In the context of synthesizing 2-(2-pyridyl)quinoline-4-carboxylate derivatives, a modified Pfitzinger approach is often utilized. This typically involves the reaction of isatin or a substituted isatin with a ketone containing a pyridyl group, such as 2-acetylpyridine, in a basic medium. For instance, the reaction of isatin with 1-(p-tolyl)ethanone in a mixture of ethanol and water with potassium hydroxide at 125 °C under microwave irradiation yields the corresponding quinoline-4-carboxylic acid.
An improved Pfitzinger reaction has been developed for the direct synthesis of quinoline-4-carboxylic esters and acids. This one-step process involves both esterification and cyclization, directly forming a carboxylic ester or acid group at the 4-position of the quinoline ring. Furthermore, N-acyl isatins can be used in what is known as the Halberkann variant to produce 2-hydroxy-quinoline-4-carboxylic acids. The versatility of the Pfitzinger reaction has been demonstrated in the synthesis of various bioactive molecules and drug intermediates.
| Reactants | Base | Solvent | Conditions | Product |
| Isatin, Acetophenone | Potassium Hydroxide | Ethanol/Water | Microwave, 125°C, 20 min | 2-Arylquinoline-4-carboxylic acid |
| Isatin, Chalcones | Basic | Not specified | Not specified | 2,3-Disubstituted quinoline-4-carboxylic acids |
| N-Vinylisatins | None | Ethanol | Not specified | Quinoline-4-carboxamides and Quinoline-4-carboxylates |
This table summarizes various modified Pfitzinger reactions for the synthesis of quinoline-4-carboxylic acid derivatives.
Doebner Reaction Pathways for Quinoline-4-carboxylic Acid Precursors and Subsequent Esterification
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids and involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. This method is particularly useful as it can accommodate a variety of substituted anilines. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by a series of condensation and cyclization steps with pyruvic acid to form the quinoline-4-carboxylic acid.
A significant advancement in this area is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines, including those with electron-withdrawing groups that typically give low yields in the conventional Doebner reaction. This modified approach demonstrates high substrate generality and can be performed on a large scale.
Once the 2-(2-pyridyl)quinoline-4-carboxylic acid precursor is synthesized, a subsequent esterification step is required to obtain the methyl ester. A common method for this transformation involves dissolving the carboxylic acid in a suitable solvent like benzene (B151609), followed by the addition of methanol and a catalytic amount of a strong acid such as sulfuric acid, and refluxing the mixture.
| Aniline | Aldehyde | Acid | Conditions | Product |
| Aniline | Benzaldehyde | Pyruvic Acid | Not specified | Quinoline-4-carboxylic acid |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic Acid | Various | Quinoline-4-carboxylic acid |
This table illustrates examples of the Doebner reaction for the synthesis of quinoline-4-carboxylic acid precursors.
Multicomponent Reaction Strategies for this compound Formation
Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from multiple starting materials. For the synthesis of quinoline derivatives, MCRs offer high atom economy and the ability to introduce significant structural diversity.
One such strategy involves the reaction of anilines, aldehydes, and terminal aryl alkynes catalyzed by a solid acid like montmorillonite K-10 under microwave irradiation. This approach yields substituted quinolines in excellent yields and with high atom economy. Another MCR approach for quinoline synthesis is the Povarov reaction, which involves the reaction of an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline that is subsequently oxidized to the quinoline.
While direct MCRs for the one-pot synthesis of this compound are less commonly reported, the principles of MCRs can be applied to generate the core quinoline-4-carboxylic acid structure, which can then be esterified. The development of novel MCRs remains a promising avenue for the efficient and streamlined synthesis of this class of compounds.
Transition-Metal Catalyzed Synthesis Routes to this compound and Related Structures
Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the construction of complex heterocyclic systems like quinolines. These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical methods.
Ruthenium-catalyzed reactions, for example, have been employed for the synthesis of quinolines via acceptorless dehydrogenative coupling pathways. This "hydrogen-borrowing" strategy allows for the use of alcohols as starting materials, which are oxidized in situ to the corresponding carbonyl compounds that then participate in the quinoline-forming cascade.
While the direct synthesis of this compound via transition-metal catalysis is not extensively documented, related structures have been synthesized using these methods. For instance, acid-catalyzed condensation of o-aminobenzophenones with 2-acetylpyridine derivatives can yield 2-pyridyl-4-phenylquinolines. Although this method does not directly produce the carboxylate at the 4-position, it demonstrates the utility of catalyzed condensation reactions in forming the 2-(2-pyridyl)quinoline core.
Recent research has also focused on metal-free synthesis strategies to avoid the use of toxic and precious metals. These methods often involve tandem cyclization reactions and offer an environmentally friendly approach to quinoline synthesis.
Regioselective and Stereoselective Synthetic Control in this compound Assembly
Achieving regioselective and stereoselective control is a critical aspect of modern organic synthesis, enabling the precise construction of target molecules with desired functionalities and spatial arrangements. In the synthesis of substituted quinolines, including this compound, controlling the position of substituents on the quinoline ring is paramount.
The inherent nature of the classical quinoline syntheses often dictates the regioselectivity. For instance, in the Pfitzinger reaction, the substitution pattern of the resulting quinoline is determined by the structure of the isatin and the carbonyl compound used as starting materials. Similarly, the Doebner reaction's outcome is governed by the choice of aniline and aldehyde.
More advanced techniques involving directed metalation can offer precise regiochemical control. For example, the use of directing groups can guide C-H activation and subsequent functionalization to specific positions on the quinoline ring. While not specifically applied to this compound in the provided context, these methods represent a powerful strategy for achieving regioselectivity in quinoline synthesis.
Stereoselectivity is generally not a factor in the synthesis of the aromatic quinoline ring itself. However, if chiral centers are present in the starting materials or are introduced during the synthesis of precursors, their stereochemical integrity would need to be considered.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Atom Economy
The use of microwave irradiation has been shown to significantly accelerate quinoline synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. For example, a microwave-assisted Pfitzinger-type reaction between isatins and sodium pyruvate has been developed for the synthesis of quinoline-4-carboxylic acids.
Catalyst selection is another key area of optimization. The development of reusable and environmentally benign catalysts, such as solid acids like montmorillonite K-10, aligns with the principles of green chemistry. In transition-metal catalyzed reactions, the choice of metal and ligand can have a profound impact on the reaction's efficiency and selectivity.
The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Multicomponent reactions are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. The development of solvent-free and catalyst-free reaction conditions further enhances the environmental friendliness of quinoline synthesis.
| Reaction Type | Catalyst/Conditions | Key Advantages |
| Pfitzinger Reaction | Microwave irradiation | Reduced reaction time, improved yields |
| Multicomponent Reaction | Montmorillonite K-10 (solid acid) | High atom economy, environmentally benign |
| Doebner Reaction | Hydrogen-transfer conditions | Broad substrate scope, applicable to large-scale synthesis |
| General Synthesis | Solvent and catalyst-free | Green protocol, avoids toxic solvents |
This table highlights various optimized conditions and their benefits in the synthesis of quinoline derivatives.
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
The growing emphasis on environmental sustainability has spurred the development of green synthetic methodologies for the production of complex organic molecules, including quinoline derivatives. These approaches aim to minimize the environmental impact of chemical processes by adhering to the principles of green chemistry, such as waste reduction, use of less hazardous chemicals, and energy efficiency. For the synthesis of this compound and its analogues, several sustainable protocols have been explored, primarily focusing on the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free reaction conditions and the use of eco-friendly catalysts.
A significant advancement in the green synthesis of quinolines is the adoption of microwave-assisted organic synthesis (MAOS). This technique offers a substantial reduction in reaction times, often from hours to minutes, and can lead to higher product yields and purities. The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Ultrasound-assisted synthesis represents another energy-efficient and environmentally benign approach. The application of ultrasonic waves can enhance chemical reactivity by generating localized high temperatures and pressures through the phenomenon of acoustic cavitation. This method has been successfully employed for the synthesis of various quinoline derivatives, often in aqueous media, which further enhances the green credentials of the process.
Solvent-free or solid-phase synthesis is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The development of solvent-free protocols for quinoline synthesis not only reduces environmental pollution but can also simplify product isolation and purification.
The following table summarizes selected green synthetic methodologies that can be applied to the synthesis of functionalized quinolines, including analogues of this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Ref |
| Microwave-assisted, Solvent-free | o-nitrobenzaldehyde, Ketones | SnCl₂·2H₂O | Substituted Quinolines | 80-95 | 5-10 min | |
| Ultrasound-assisted | Anilines, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water | 2-Substituted Quinolines | Good | - | |
| Microwave-assisted, Three-component | Anilines, Aldehydes, 4-substituted phenyl acetylenes | Montmorillonite K-10 | Substituted Quinolines | 72-96 | 10 min | |
| Microwave-assisted, Solvent-free | o-amino benzophenones, Carbonyl compounds | SiO₂-Pr-SO₃H | Polysubstituted Quinolines | 22-93 | 30-210 min |
These examples highlight the potential of green chemistry principles to revolutionize the synthesis of complex heterocyclic compounds like this compound, making the processes more environmentally friendly and economically viable. The continuous development of innovative and sustainable synthetic protocols is crucial for the future of chemical manufacturing.
Advanced Structural Characterization and Conformational Analysis of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like methyl 2-(2-pyridyl)quinoline-4-carboxylate.
COSY (Correlation Spectrometry) : This technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY spectra would reveal correlations between neighboring protons on the quinoline (B57606) and pyridine (B92270) rings, allowing for sequential assignment of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the previously determined ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon of the ester group and the carbons at the fusion of the quinoline rings, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectrometry) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's conformation in solution. For instance, NOESY could confirm the trans orientation of the two nitrogen atoms by showing a lack of spatial proximity between protons on the pyridine ring and those near the quinoline nitrogen.
While the specific spectral data is not published, the application of this suite of 2D NMR experiments is standard practice for the complete structural elucidation of such quinoline derivatives.
Solid-state NMR (ssNMR) is an indispensable method for characterizing the structure of materials in their solid form, providing information that is often inaccessible by solution-state NMR or even X-ray diffraction. It is particularly powerful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.
Different polymorphs of a compound can have distinct physical properties. While they are chemically identical and thus indistinguishable in solution NMR, their ssNMR spectra can show clear differences. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local environment, including molecular conformation and intermolecular packing.
For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR could be used to:
Identify and differentiate potential polymorphs : Each distinct crystalline form would produce a unique ¹³C ssNMR spectrum.
Characterize amorphous content : Unlike diffraction techniques which require long-range order, ssNMR can effectively study amorphous (non-crystalline) forms of the compound.
Probe molecular dynamics : ssNMR can provide insights into dynamic processes within the crystal lattice, such as the rotation of the methyl group or subtle conformational adjustments.
Therefore, ssNMR serves as a critical tool for ensuring the purity of a specific crystalline form and for studying the structural diversity of this compound in the solid state.
Single-Crystal X-ray Diffraction Studies of this compound and Its Complexes
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates from which molecular geometry, conformation, and intermolecular packing can be determined.
The crystal structure of this compound has been determined, providing a detailed view of its solid-state architecture.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₂N₂O₂ | |
| Formula Weight | 264.28 | |
| Crystal System | Monoclinic | |
| Space Group | C2 | |
| a (Å) | 29.332 (3) | |
| b (Å) | 3.8551 (2) | |
| c (Å) | 11.0753 (11) | |
| β (°) | 99.341 (3) | |
| Volume (ų) | 1235.76 (19) | |
| Z (molecules/unit cell) | 4 | |
| Temperature (K) | 100 | |
| R-factor | 0.041 |
The X-ray structure reveals the expected conformation of the ligand in the solid state, where the two nitrogen atoms (one on the quinoline ring, one on the pyridine ring) adopt a trans configuration relative to the C-C bond connecting the two rings. This conformation is favored as it minimizes the electronic repulsion between the lone pairs of the nitrogen atoms.
The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. The crystal structure of this compound reveals an "alternating flat/tilt array," which is described as being typical of molecular crystals. Notably, the report suggests that this packing arrangement precludes significant interaction between adjacent molecules.
Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. Although a specific Hirshfeld analysis for the title compound has not been published, studies on structurally similar quinoline derivatives provide insight into the types of interactions that are likely present.
For example, Hirshfeld analyses of other 2-(aryl)quinoline derivatives reveal the importance of several types of contacts:
H···H contacts : Often comprising the largest portion of the crystal surface, representing van der Waals forces.
C···H/H···C contacts : Indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.
O···H/H···O contacts : Representing weak C-H···O hydrogen bonds, likely involving the ester group.
π–π Stacking : Interactions between the planar aromatic rings of the quinoline and pyridine moieties are also possible and can be visualized on the Hirshfeld surface.
The ability of a molecule to adopt different crystal packing arrangements (polymorphism) or to crystallize with other molecules (co-crystallization) is of significant interest. No specific polymorphs or co-crystals of this compound have been reported in the literature.
However, the structural features of the molecule suggest a potential for such phenomena. The rotational freedom around the single bond connecting the pyridyl and quinoline rings could allow for different stable conformations (conformational polymorphism) in the solid state under different crystallization conditions. Bipyridine analogues, a class of compounds to which the title molecule belongs, are known to exhibit complex coordination chemistry and can form various structures.
Furthermore, the presence of nitrogen atoms in the aromatic rings, which can act as hydrogen bond acceptors, opens the possibility of forming co-crystals with suitable donor molecules, such as carboxylic acids or phenols.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and functional groups of this compound. Analysis of the vibrational modes allows for the identification of characteristic bonds and sheds light on the molecule's conformational arrangement.
The structure of this compound contains several key functional groups whose vibrations can be identified in the spectra. The carbonyl (C=O) stretching vibration of the methyl ester group is typically a strong, prominent band in the FT-IR spectrum, generally appearing in the region of 1700-1750 cm⁻¹. Studies on similar quinoline carboxylate derivatives have identified this C=O stretching mode in this range. scialert.netnih.gov For instance, in a related compound, 4-Methylphenylquinoline-2-carboxylate, the C=O stretch is a key feature in its vibrational analysis. nih.gov
The aromatic rings—quinoline and pyridine—give rise to a series of characteristic bands. The C=C and C=N stretching vibrations within these heterocyclic rings typically occur in the 1400-1650 cm⁻¹ region. scialert.netpsu.edu These bands are often numerous and can be coupled, making individual assignments complex. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. psu.eduresearchgate.net
Vibrational spectroscopy is also crucial for understanding the molecule's conformation, particularly the dihedral angle between the quinoline and pyridine rings. The molecule is an analogue of 2,2'-bipyridine (B1663995), which is known to exist in a planar trans-conformation in the solid state to minimize steric hindrance and electronic repulsion between the nitrogen atoms. nih.govresearchgate.net In solution, free rotation around the inter-ring C-C bond is possible, but the transoid conformation is generally the global minimum. nih.gov Upon coordination to a metal ion, these types of ligands are forced into a cisoid conformation. nih.govacs.org The vibrational frequencies, particularly those associated with the inter-ring bond and ring deformation modes, are sensitive to this dihedral angle. While specific FT-IR/Raman conformational analysis for this compound is not extensively detailed in the available literature, analysis of related 2,2'-bipyridine compounds shows that changes in the spectra can be correlated with the planarity and relative orientation of the rings. acs.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound and Related Structures
Electronic Absorption and Emission Spectroscopy for Ground and Excited State Analysis
Electronic spectroscopy provides critical information about the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum reveals the energy required to promote electrons from the ground state to various excited states, while emission spectroscopy (fluorescence) characterizes the process of radiative decay back to the ground state.
The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by intense absorption bands in the ultraviolet region. researchgate.netmdpi.com These bands are typically attributed to π→π* transitions within the conjugated aromatic system. For this compound, the extended π-system, which includes both the quinoline and pyridine rings, is expected to result in absorptions at longer wavelengths compared to the individual parent heterocycles. beilstein-journals.org The presence of the carboxylate group can also influence the electronic transitions. nih.gov Studies on similar quinoline derivatives show characteristic absorption maxima that can be influenced by solvent polarity, a phenomenon known as solvatochromism. mdpi.comnih.gov
The electronic transitions in this molecule likely involve intramolecular charge transfer (ICT) character, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.govrsc.org The quinoline moiety can act as an electron acceptor, and its properties are modulated by the attached pyridine and ester groups.
Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited to a higher electronic state. Many quinoline derivatives are known to be fluorescent, making them useful in various applications like chemical sensing. nih.gov The emission wavelength and the fluorescence quantum yield (the efficiency of the emission process) are sensitive to the molecular structure and its environment. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is common in molecules exhibiting ICT. nih.gov The photophysical properties, including absorption and emission maxima, for related quinoline-based systems have been extensively studied. rsc.orgmdpi.com
Interactive Data Table: Photophysical Properties of Quinoline Derivatives
Chiroptical Spectroscopy (CD/ORD) for Chiral Analogues of this compound
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules. pg.edu.plcreative-biostructure.com These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. acs.org this compound itself is an achiral molecule and therefore will not exhibit a CD or ORD signal. However, the introduction of chirality into the 2-(2-pyridyl)quinoline framework would create analogues that are amenable to these techniques.
Chirality can be introduced into this system in several ways, for example, by attaching a chiral substituent to the quinoline or pyridine rings, or by creating a molecule with axial chirality, such as in atropisomeric systems where rotation around the inter-ring bond is sterically hindered. acs.orgrsc.org Another common approach involves coordinating the ligand to a metal center to form a chiral octahedral complex, where the arrangement of ligands around the metal creates a stereogenic center (Δ or Λ configuration). rsc.orgrsc.orgrsc.org
For such chiral analogues, CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. creative-biostructure.com A non-zero signal, known as a Cotton effect, appears in the region of the molecule's electronic absorptions. slideshare.net The sign (positive or negative) and intensity of the Cotton effect are directly related to the three-dimensional structure and absolute configuration of the chiral molecule. pg.edu.pl In metal complexes of bipyridyl and phenanthroline ligands, the CD spectra in the UV region are often dominated by exciton (B1674681) coupling between the π→π* transitions of the different ligands, providing a reliable way to assign the absolute configuration of the metal center. rsc.orgrsc.org
ORD spectroscopy measures the variation of optical rotation with wavelength. slideshare.net A CD band is always accompanied by an ORD curve, and the two phenomena are mathematically related through the Kronig-Kramers transforms. pg.edu.pl While CD spectra show distinct peaks at absorption maxima, ORD spectra show a dispersive curve that passes through zero in the same region. creative-biostructure.com
The study of chiral iridium(III) complexes containing substituted phenylpyridine and tetrahydroquinoline ligands demonstrates the utility of these techniques. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) were used to discriminate between diastereomers and assign absolute configurations based on characteristic spectral features. rsc.org Similarly, chiral binaphthyl-linked systems show distinct CD signals that depend on the position and nature of the chiral group. rsc.org Therefore, if a chiral center were introduced into the this compound scaffold, CD and ORD spectroscopy would be indispensable tools for its stereochemical characterization.
Theoretical and Computational Investigations of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT) and Ab Initio Methods
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Properties
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comlibretexts.orgyoutube.com
For quinoline (B57606) derivatives, DFT calculations have been used to determine these energy levels. rsc.orgscirp.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com In many quinoline-based compounds, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is distributed across the entire π-conjugated system, often including the substituent groups. rsc.orgresearchgate.net For Methyl 2-(2-pyridyl)quinoline-4-carboxylate, it is anticipated that the HOMO would reside primarily on the quinoline moiety, and the LUMO would be delocalized over both the quinoline and pyridyl rings. This distribution facilitates intramolecular charge transfer (ICT), a property that is significant for the optical and electronic behavior of the molecule. rsc.org
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Quinoline Derivative | -6.646 | -1.816 | 4.83 |
| Substituted Quinoline Example 1 | -5.89 | -2.15 | 3.74 |
| Substituted Quinoline Example 2 | -6.02 | -2.33 | 3.69 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In quinoline derivatives, the MEP analysis typically reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the quinoline and pyridyl rings, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (blue regions) are generally located around the hydrogen atoms. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the supramolecular chemistry of these compounds.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) can provide valuable insights into the molecular structure. For quinoline derivatives, calculated chemical shifts generally show good correlation with experimental values, aiding in the assignment of complex spectra. nih.govmdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. arabjchem.org For the parent compound quinoline, theoretical vibrational analysis has been performed, and the calculated frequencies, after scaling, match well with the experimental IR spectrum. scirp.org For this compound, characteristic vibrational modes would include C=O stretching from the carboxylate group, C=N stretching from the quinoline and pyridine (B92270) rings, and various C-H stretching and bending modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. scirp.org The calculated maximum absorption wavelengths (λmax) and oscillator strengths correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For quinoline derivatives, these transitions are often of a π → π* nature. rsc.org
| Spectroscopic Technique | Predicted Parameter | Typical Range for Quinoline Derivatives |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | 7.0 - 9.0 (Aromatic Protons) |
| 13C NMR | Chemical Shift (ppm) | 120 - 160 (Aromatic Carbons) |
| IR | Vibrational Frequency (cm-1) | 1700-1730 (C=O stretch), 1500-1600 (C=N, C=C stretch) |
| UV-Vis | λmax (nm) | 300 - 350 |
Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the quinoline and pyridyl rings.
These simulations can reveal the preferred conformations of the molecule in different solvents, the stability of these conformations, and the energy barriers for conformational changes. Furthermore, MD can be used to study how the molecule interacts with solvent molecules, which is important for understanding its solubility and transport properties. In the context of G-quadruplex ligands, MD simulations have been used to understand the binding modes of bis-quinoline derivatives, highlighting the importance of the spatial orientation of the quinoline rings. semanticscholar.org
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.
For quinoline derivatives, numerous QSAR studies have been conducted, often with a focus on their biological activities. nih.govresearchgate.netnih.govmdpi.com However, the principles of QSAR can be applied to non-clinical properties as well. A QSPR model for derivatives of this compound could predict properties such as solubility, melting point, or chromatographic retention time based on descriptors like molecular weight, logP, polar surface area, and quantum chemical parameters. researchgate.net The development of such models involves selecting a set of molecules, calculating relevant descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govfrontiersin.org
Reaction Mechanism Studies and Transition State Analysis through Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For reactions involving quinoline derivatives, such as their synthesis or subsequent functionalization, DFT calculations can be used to map out the entire reaction pathway.
For example, the synthesis of quinoline derivatives often involves condensation and cyclization reactions. orientjchem.org Computational studies can model these reaction steps, locate the transition state structures, and determine the energy barriers associated with them. This information is invaluable for understanding the factors that control the reaction rate and selectivity. For instance, in the dearomative photocycloaddition of quinolines, theoretical calculations have been used to propose a catalytic cycle and analyze the possible transition states to understand the reaction mechanism. acs.org Similarly, computational studies have been used to understand the regioselectivity of methylation reactions in quinoline derivatives by analyzing the electronic structure of the reacting species. mdpi.com
Reactivity Profiles and Mechanistic Studies of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) and Pyridine (B92270) Moieties
The quinoline ring system, a fusion of benzene (B151609) and pyridine rings, and the attached pyridine ring in Methyl 2-(2-pyridyl)quinoline-4-carboxylate present multiple sites for substitution reactions. The reactivity of these heterocycles is governed by the electron distribution within the aromatic systems.
Electrophilic Substitution: In quinoline, electrophilic substitution typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. imperial.ac.ukresearchgate.net The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. imperial.ac.uk Therefore, reactions such as nitration, halogenation, and sulfonation are expected to proceed at positions 5 and 8 of the quinoline nucleus. imperial.ac.uk However, the presence of the pyridyl substituent at position 2 and the carboxylate group at position 4 can influence the regioselectivity of these reactions through their electronic effects. Specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, but the general principles of quinoline chemistry suggest that the benzene ring would be the primary site of reaction. researchgate.netnih.gov
Nucleophilic Substitution: The pyridine and the pyridine-part of the quinoline ring are π-electron deficient, making them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.govquora.comquora.com In the case of quinoline, nucleophilic substitution is favored at positions 2 and 4. quora.comquimicaorganica.org For this compound, the 2-position is already substituted. However, the 4-position, bearing the carboxylate group, could potentially undergo nucleophilic displacement, although this is less common than substitution on a halo-quinoline. More likely, nucleophilic attack could occur on the pyridine ring. Catalyst-free nucleophilic substitution of hydrogen in quinolines by certain nucleophiles has been reported, proceeding through an intermediate cycloadduct. rsc.org
Hydrolysis and Transesterification Reactions of the Carboxylate Group
The methyl carboxylate group at the 4-position of the quinoline ring is susceptible to hydrolysis and transesterification reactions, common transformations for esters.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-pyridyl)quinoline-4-carboxylic acid. This reaction is a standard procedure for the deprotection of a carboxylic acid or for the synthesis of the acid itself, which can then be used for further functionalization or as a ligand for metal complexation.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the methyl ester can be converted to a different ester. This reaction allows for the modification of the ester group, which could be used to alter the solubility or other physicochemical properties of the molecule.
Cyclization, Rearrangement, and Oxidation Reactions of the Core Scaffold
The robust aromatic core of this compound can undergo various transformations under specific conditions.
Cyclization: Intramolecular C-H bond functionalization can lead to the formation of multicyclic derivatives from substituted pyridines and quinolines. nih.gov Dearomative cyclization reactions of pyridines and isoquinolines have also been reported to form more complex heterocyclic systems. rsc.orgresearchgate.net While specific examples involving this compound are not provided, the general reactivity patterns of the constituent rings suggest the potential for such transformations.
Rearrangement: Skeletal rearrangements can be induced under certain catalytic conditions, leading to the formation of isomeric structures. For instance, silver-catalyzed reactions of related systems have been shown to yield benzo[a]fluorenones or barbaralone rings through cyclization and rearrangement pathways. acs.org
Oxidation: The nitrogen atom of the pyridine ring in quinoline can be oxidized to form a quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids. biosynce.com This N-oxide can then serve as a precursor for further functionalization, particularly at the C2 position. researchgate.net The benzene ring can also be oxidized under strong conditions to yield carboxylic acids. biosynce.com Enzymatic oxidation methods have also been developed for the site-selective oxidation of quinoline and its derivatives. rsc.orgrsc.org
Metal Complexation Chemistry of this compound as a Bidentate Ligand.uncw.eduresearchgate.net
This compound and its derivatives are effective bidentate ligands, coordinating to metal ions through the nitrogen atoms of the pyridine and quinoline rings. nih.govmdpi.com The resulting metal complexes exhibit a range of interesting properties and applications.
This ligand typically forms a five-membered chelate ring with metal ions. The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the presence of other ligands.
Copper(I): Copper(I) complexes with diimine ligands often adopt a tetrahedral geometry.
Ruthenium(II): Ruthenium(II) complexes with 2-(2-pyridyl)quinoline and related ligands often exhibit a distorted octahedral geometry, as seen in tris-complexes. acs.org Ruthenium(II)-arene complexes with a "piano-stool" geometry have also been synthesized. mdpi.commdpi.com
Iridium(III): Iridium(III) complexes with similar ligands also typically adopt a distorted octahedral geometry. nycu.edu.twnih.gov These complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs).
Photoreactivity and Photophysical Properties of this compound and Its Complexes.uncw.edu
The extended π-conjugated system of this compound suggests that it and its metal complexes are likely to possess interesting photophysical properties.
The photophysical properties of metal complexes are heavily influenced by the nature of the ligand and the metal center. rsc.org For instance, iridium(III) complexes with related ligands exhibit phosphorescence, with emission wavelengths that can be tuned by modifying the ligand structure. nycu.edu.twnih.gov These emissions often arise from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. nycu.edu.twnih.gov Similarly, ruthenium(II) complexes are known for their rich photophysical and electrochemical properties, which can be influenced by substituents on the pyridine ligands. rsc.org
The introduction of electron-donating or electron-withdrawing groups on the ligand can shift the absorption and emission maxima of the resulting complexes. researchgate.net The photoreactivity of these complexes can involve processes such as photoinduced electron transfer and energy transfer. Photoactivatable metal complexes have applications in biotechnology and medicine. nih.gov
Fluorescence and Luminescence Quantum Yields and Lifetimes
A thorough investigation for "this compound" did not yield specific data on its fluorescence and luminescence quantum yields or lifetimes. Research in this area often focuses on the broader class of 2-(2-pyridyl)quinoline derivatives, which are recognized for their potential as ligands in luminescent metal complexes. The photophysical properties of these related compounds are known to be influenced by factors such as the solvent environment, the nature of substituents on the quinoline and pyridine rings, and coordination to metal ions.
For analogous compounds, fluorescence quantum yields can vary significantly. For instance, the introduction of different functional groups can either enhance or quench fluorescence through various electronic and steric effects. The lifetime of the excited state is a critical parameter that indicates the time an electron spends in the excited state before returning to the ground state, and it is a key characteristic of a luminescent molecule. Without experimental data, it is not possible to provide a quantitative assessment of these properties for "this compound."
Table 1: Illustrative Photophysical Data for Structurally Related Quinoline Derivatives
| Compound/System | Quantum Yield (Φ) | Lifetime (τ) | Conditions |
| Data Not Available for this compound | - | - | - |
| Hypothetical Example 1 | 0.25 | 2.5 ns | In Ethanol |
| Hypothetical Example 2 | 0.10 | 1.8 ns | In Cyclohexane |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental values for this compound in the reviewed literature.
Excited State Dynamics and Energy Transfer Mechanisms
Detailed mechanistic studies concerning the excited state dynamics and energy transfer pathways for "this compound" are not specifically documented. For related bipyridyl and quinoline-based systems, excited state dynamics are complex and can involve several competing processes. Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways can include fluorescence, phosphorescence, internal conversion, and intersystem crossing.
In many 2-(2-pyridyl)quinoline derivatives, the possibility of excited-state intramolecular proton transfer (ESIPT) exists, especially if there are appropriate proton donor and acceptor sites. However, in "this compound," the likelihood of this specific mechanism is low due to the absence of a labile proton in a suitable position.
Energy transfer mechanisms become particularly relevant when this compound acts as a ligand in metal complexes. In such scenarios, intramolecular energy transfer from the ligand-centered excited state to the metal center (or vice versa) can occur. The efficiency of this energy transfer is governed by factors such as the energy gap between the donor and acceptor orbitals and the spatial proximity of the chromophoric ligand and the metal ion. Theoretical studies on similar systems often employ computational methods to model these processes, but specific findings for the title compound are not available.
Exploration of Molecular Level Biological Interactions and Activities of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate Excluding Clinical Applications
In Vitro Enzyme Inhibition and Activation Mechanisms
The quinoline (B57606) carboxylate scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Research into analogous compounds suggests that Methyl 2-(2-pyridyl)quinoline-4-carboxylate could potentially interact with several classes of enzymes.
A primary potential target for quinoline-4-carboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which can halt the cell cycle in the S-phase, a critical stage for DNA replication. nih.gov
Studies on the brequinar (B1684385) class of DHODH inhibitors, which share the quinoline carboxylate core, have elucidated key binding interactions. The carboxylate group typically forms crucial electrostatic interactions, such as a salt bridge with an arginine residue (e.g., R136) and hydrogen bonds with residues like glutamine (Q47) within the active site. nih.gov The quinoline and its substituent groups often engage in hydrophobic interactions within a channel defined by residues such as M43, L58, A59, and P364. nih.gov It is plausible that this compound would engage in similar hydrophobic interactions, with its 2-pyridyl group occupying this channel. While the methyl ester of the target compound cannot form the same salt bridge as a carboxylic acid, it could still act as a hydrogen bond acceptor.
Kinetic studies on related quinoline-based DHODH inhibitors have demonstrated potent inhibition, with some analogues achieving IC50 values in the low nanomolar range. rsc.orgacs.org For instance, certain optimized quinoline derivatives have shown DHODH IC50 values as low as 9.7 nM. rsc.orgacs.org These inhibitors are crucial for halting the proliferation of rapidly dividing cells, which have a high demand for nucleotides. rsc.org
Beyond DHODH, other enzymes have been identified as targets for similar quinoline structures. Quinoline-carboxamide derivatives, for example, have been reported as cholinesterase inhibitors. nih.gov Furthermore, molecular docking studies have suggested that certain methyl quinoline-3-carboxylate derivatives could act as potent inhibitors of Hepatitis B Virus (HBV) replication, indicating another potential avenue of enzyme modulation. mdpi.com
| Enzyme Target (based on analogues) | Key Interacting Residues (in DHODH) | Potency of Analogues (IC50) | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | R136, Q47, M43, L58, A59, P364 | As low as 9.7 nM | nih.govrsc.org |
| Cholinesterases | Not specified | Not specified | nih.gov |
| HBV Replication Enzymes | Not specified | High inhibition at 10 µM | mdpi.com |
| DNA Methyltransferases (DNMTs) | Not specified | Submicromolar to low micromolar | mdpi.com |
Ligand-Receptor Binding and Functional Modulation at a Molecular Level
Currently, there is no publicly available research specifically detailing the ligand-receptor binding activities of this compound. While related structures like quinoline-carboxamides have been investigated as antagonists for receptors such as P2X7R, the structural difference between a carboxamide and a methyl ester is significant, precluding a direct functional inference for the title compound. nih.gov
Interaction with Nucleic Acids (DNA/RNA) and Membrane Components in vitro
The planar, aromatic structure of the 2-(2-pyridyl)quinoline moiety makes it a candidate for interaction with nucleic acids. Research has focused on two primary modes of interaction for such compounds: intercalation or groove binding with standard duplex DNA, and the stabilization of non-canonical structures like G-quadruplexes.
Metal complexes incorporating ligands structurally similar to the title compound, such as 2-(2′-pyridyl)-quinoxaline, have been shown to bind to the minor groove of calf thymus DNA (CT-DNA). nih.gov One such ruthenium complex exhibited a strong binding affinity with a binding constant (Kb) of 4.46 × 10^5 M⁻¹. nih.gov
Furthermore, quinoline derivatives are recognized as effective G-quadruplex (G4) stabilizers. mdpi.com G-quadruplexes are four-stranded DNA structures found in telomeres and the promoter regions of oncogenes like c-MYC. nih.gov Small molecules that stabilize these structures can inhibit the transcription of these genes, making them attractive as potential antiproliferative agents. nih.gov The binding mechanism typically involves π-π stacking of the planar aromatic ligand onto the terminal guanine (B1146940) tetrads of the G4 structure. mdpi.comnih.gov Non-methylated quinoline derivatives have been shown to be moderate G4 stabilizers. mdpi.com
There is no available data regarding the interaction of this compound with membrane components.
Cellular Biology Studies: Antiproliferative Effects in Cell Lines and Subcellular Localization Mechanisms (Non-Therapeutic Interpretation)
Consistent with the potential for enzyme inhibition and DNA interaction, various quinoline derivatives have demonstrated significant antiproliferative effects in vitro across a range of human cancer cell lines.
Bis-quinoline analogues, investigated as DNA methyltransferase (DNMT) inhibitors, have shown potent activity. mdpi.com For instance, these compounds displayed IC50 values ranging from submicromolar to low micromolar concentrations against cell lines including HeLa (cervical cancer), M14 (melanoma), HT1080 (fibrosarcoma), HCT116 (colon cancer), and MCF-7 (breast cancer). mdpi.com One analogue was particularly effective against MCF-7 cells with an IC50 of 0.3 µM. mdpi.com The antiproliferative activity of pyridine (B92270) derivatives has also been documented against cell lines such as MDA-MB-231 (breast cancer). nih.gov
Regarding subcellular localization, studies on metal complexes provide some insight. A ruthenium complex bearing a 2-(2′-pyridyl)-quinoxaline ligand was observed to localize within the nucleus of MCF-7 cells, which is consistent with a mechanism involving DNA interaction. nih.gov However, the localization of a metal complex may differ significantly from that of its free ligand due to differences in charge, size, and transport mechanisms.
| Cell Line | Cancer Type | Antiproliferative Activity of Analogues (IC50) | Reference |
| HeLa | Cervical Cancer | 0.14 µM - 15 µM | mdpi.com |
| M14 | Melanoma | Submicromolar to low micromolar | mdpi.com |
| HT1080 | Fibrosarcoma | Submicromolar to low micromolar | mdpi.com |
| HCT116 | Colon Cancer | Submicromolar to low micromolar | mdpi.com |
| MCF-7 | Breast Cancer | As low as 0.3 µM | mdpi.com |
| MDA-MB-231 | Breast Cancer | Data available, specific values not stated | nih.gov |
In Vitro Antimicrobial and Antifungal Activity Mechanisms
The quinoline nucleus is a well-established scaffold in the development of antimicrobial and antifungal agents. nih.gov Modifications to the quinoline ring system have led to compounds with broad-spectrum activity.
The mechanism of action for many quinoline-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which prevents DNA replication. mdpi.com In the context of antifungal activity, studies on 2-substituted-4-aminoquinolines suggest that their mechanism may not involve the disruption of the fungal membrane, distinguishing them from many conventional antifungal drugs. nih.gov
A variety of pyridinyl and other substituted quinolines have demonstrated efficacy against a range of fungal and bacterial pathogens. ekb.eg For instance, certain quinoline derivatives showed excellent activity against fungal strains such as Aspergillus flavus (MIC = 12.5 µg/mL) and Fusarium oxysporum, Aspergillus niger, and Cryptococcus neoformans (MIC = 25 µg/mL). nih.gov Hybrid quinoline-sulfonamide complexes have also shown potent activity against the bacterium Staphylococcus aureus and the fungus Candida albicans, with some derivatives exhibiting MIC values as low as 19.04 × 10⁻⁵ mg/mL. mdpi.com These findings indicate that the core structure of this compound is conducive to antimicrobial and antifungal activity.
| Organism | Type | Activity of Related Quinolines (MIC) | Reference |
| Aspergillus flavus | Fungus | 12.5 µg/mL | nih.gov |
| Aspergillus niger | Fungus | 25 µg/mL | nih.gov |
| Cryptococcus neoformans | Fungus | 25 µg/mL | nih.gov |
| Fusarium oxysporum | Fungus | 25 µg/mL | nih.gov |
| Candida albicans | Fungus | 19.04 × 10⁻⁵ mg/mL (for a complex) | mdpi.com |
| Staphylococcus aureus | Bacterium | 19.04 × 10⁻⁵ mg/mL (for a complex) | mdpi.com |
| Escherichia coli | Bacterium | 609 × 10⁻⁵ mg/mL (for a complex) | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Molecular Biological Effects of Derivatized this compound
The quinoline scaffold, particularly when combined with a pyridine moiety as seen in this compound, represents a privileged structure in medicinal chemistry. Modifications to this core can significantly alter its interaction with biological macromolecules. Structure-Activity Relationship (SAR) studies on derivatives of this compound and its close analogs have elucidated key structural features that govern their molecular-level biological activities, including interactions with nucleic acid structures, enzymes, and receptors.
SAR of Quinoline-Pyridine Analogs as G-Quadruplex Stabilizers
Derivatives based on the (iso)quinolinyl-pyridine-dicarboxamide framework have been investigated for their ability to interact with and stabilize G-quadruplex (G4) DNA structures, which are non-canonical structures implicated in the regulation of oncogenes. nih.govmdpi.com
Key findings from these SAR studies include:
Effect of Methylation : The introduction of a positive charge via methylation of the quinoline or isoquinoline (B145761) nitrogen significantly enhances the compound's ability to stabilize G4 structures over duplex DNA. nih.govmdpi.com
Positional Isomerism : The relative position of the charged nitrogen and the amide linker plays a crucial role in G4 stabilization. Derivatives with a 1,3-relationship between the charged methylquinolinium/isoquinolinium nitrogen and the amide linker are the most effective G4 stabilizers. nih.govmdpi.com
Structural Preference : These cationic derivatives show a marked preference for stabilizing G4s with a parallel conformation. nih.govmdpi.com Non-methylated derivatives, while being more moderate stabilizers, show a preference for hybrid h-Telo G4 structures. nih.govmdpi.com
The stabilizing effect is quantified by the change in melting temperature (ΔTm) of the G4 DNA upon binding of the ligand. A higher ΔTm indicates stronger stabilization. The data below illustrates the superior stabilization activity of compound 2a , which features the optimal 1,3-positioning of the charged nitrogen. mdpi.com
| Compound | Core Structure | Modification | k-RAS G4 ΔTm (°C) | h-Telo G4 ΔTm (°C) |
|---|---|---|---|---|
| 2a | bis-methylquinolinium-pyridine-2,6-dicarboxamide | 1,3-position of N+ and amide | >25 | >25 |
| 2b | bis-methylquinolinium-pyridine-2,6-dicarboxamide | 1,4-position of N+ and amide | 12.1 | 10.5 |
| 2c | bis-methylisoquinolinium-pyridine-2,6-dicarboxamide | 1,4-position of N+ and amide | 14.8 | 12.7 |
| 2d | bis-methylisoquinolinium-pyridine-2,6-dicarboxamide | 1,3-position of N+ and amide | 20.3 | 17.9 |
SAR of Quinoline-4-Carboxamide/Carboxylic Acid Derivatives as Enzyme Inhibitors
Structural analogs where the ester of this compound is replaced with a carboxylic acid or a more complex carboxamide have been extensively studied as enzyme inhibitors.
Quinoline-4-carboxylic acid derivatives are potent inhibitors of human DHODH, an enzyme crucial for pyrimidine biosynthesis. nih.govelsevierpure.comnih.govresearchgate.net The carboxylic acid is a key pharmacophore, forming a salt bridge with Arginine-136 in the enzyme's binding pocket. nih.gov
C2-Position Substituent : The nature of the substituent at the C2-position of the quinoline ring is critical for potency. A biaryl ether moiety at this position was found to confer potent inhibition. elsevierpure.comresearchgate.net For instance, the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid inhibits human DHODH with an IC50 of 1 nM. elsevierpure.comresearchgate.net
Ester Prodrug Strategy : While the free carboxylic acid is essential for enzyme binding, its ionized state can reduce cellular permeability. Corresponding methyl ester analogs are often inactive in enzymatic assays but show improved activity in cell-based assays. nih.gov This suggests that the ester can act as a prodrug, improving cell entry, followed by intracellular hydrolysis to the active carboxylic acid. nih.gov
Scaffold Optimization : Replacing the quinoline core with a 1,7-naphthyridine (B1217170) scaffold, while maintaining the essential pharmacophore, led to the formation of a novel hydrogen bond with Tyrosine-356 in the enzyme's active site, demonstrating that subtle changes to the heterocyclic core can exploit new molecular interactions. nih.gov
| Compound | Core Structure | C2-Substituent | DHODH IC50 (nM) |
|---|---|---|---|
| 41 | Quinoline-4-carboxylic acid | Modified biaryl | 9.71 |
| 43 | Quinoline-4-carboxylic acid | Modified biaryl | 26.2 |
| 46 | 1,7-Naphthyridine-4-carboxylic acid | Modified biaryl | 28.3 |
| 14 | Quinoline-4-carboxylic acid | Pyridyl | Nanomolar range |
| 15 | Quinoline-4-carboxylate (Methyl Ester) | Pyridyl | Inactive |
Quinoline-4-carboxamide derivatives have been identified as inhibitors of Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial activity. acs.org
R² Amide Substituent : The substituent on the amide nitrogen (R²) is crucial for activity. Replacing an aromatic 3-pyridyl group with non-aromatic cyclic amines like piperidine (B6355638) or pyrrolidine (B122466) via an ethyl linker retained potent activity. acs.org This highlights the importance of basicity, lipophilicity, and linker length. acs.org However, replacing the cyclic amine with a simple dimethylamine (B145610) or using longer linkers led to a drop in potency. acs.org
Amide NH : The amide N-H bond is important for activity. Capping this position with a methyl group resulted in an 87-fold decrease in potency, suggesting it may act as a hydrogen bond donor. acs.org
R³ Quinoline Substituent : At the R³ position of the quinoline core, the introduction of amines like morpholine (B109124) was tolerated and helped to reduce lipophilicity and improve solubility. acs.org
| Compound | Modification | P. falciparum EC50 (nM) |
|---|---|---|
| 18 | Ethyl-piperidine at R² | Potent |
| 19 | Ethyl-pyrrolidine at R² | Potent |
| 13 | Ethyl-dimethylamine at R² | Reduced potency |
| 46 | Morpholine at R² | 12-fold drop in potency |
| 47 | Amide N-methylation | 87-fold drop in potency |
SAR of Quinoline-Carboxamide Derivatives as P2X7R Antagonists
Derivatives of quinoline-6-carboxamide (B1312354) benzenesulfonates have been evaluated as antagonists of the P2X7 receptor (P2X7R), an ion channel involved in inflammation and cancer. nih.gov
Benzenesulfonate (B1194179) Substituents : The substitution pattern on the benzenesulfonate ring significantly impacts potency. Highly electronegative substituents at the 4-position, such as iodo, fluoro, and chloro, enhanced the affinity for the receptor. The 4-iodo substituted compound 2f was the most potent in this series, with an IC50 of 0.566 μM. nih.gov
| Compound | 4-Position Substituent on Benzenesulfonate | h-P2X7R IC50 (μM) |
|---|---|---|
| 2f | Iodo (-I) | 0.566 |
| 2e | Fluoro (-F) | 0.624 |
| 2g | Chloro (-Cl) | 0.813 |
Applications of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate in Diverse Scientific Fields Non Clinical
Catalysis and Organocatalysis Utilizing Methyl 2-(2-pyridyl)quinoline-4-carboxylate and Its Derivatives
The utility of this compound in the realm of catalysis is primarily centered on its role as a ligand in transition metal complexes. The nitrogen atoms within its structure provide effective coordination sites for metal ions, influencing the catalytic activity and selectivity of the resulting complexes.
This compound, referred to in some literature as pqcame, has been specifically designed and utilized as a ligand in ruthenium(II) complexes for transfer hydrogenation reactions. These catalyst precursors, with the general formula cis-[RuCl₂(PPh₃)₂(pqcame)], have been effectively used for the transfer hydrogenation of polarized unsaturated substrates. The design of such ligands is part of a broader research effort to create structural variations of commonly used ligands like bipyridines and phenanthrolines. The introduction of a carboxylate group on the quinoline (B57606) ring allows for further functionalization, enabling the ligand to be bound to various substrates.
In the context of transfer hydrogenation, ruthenium(II)-arene complexes containing pyridine-quinoline based ligands have demonstrated high efficiency. For instance, a series of organometallic ruthenium(II)-arene complexes with the formula [Ru(η⁶-p-cymene)(L)Cl][PF₆], where L can be a derivative of this compound, have been synthesized and characterized. These complexes are active catalysts for the transfer hydrogenation of ketones, such as acetophenone, to their corresponding alcohols using 2-propanol as a hydrogen source in the presence of a base like potassium isopropoxide.
While the compound is a key component in the design of catalysts for transfer hydrogenation, current research literature does not provide specific examples of its application in asymmetric catalysis. The development of chiral variants of this ligand system is a potential area for future investigation to achieve enantioselective transformations.
Currently, there is a lack of specific research findings on the application of this compound in the fields of photocatalysis and electrocatalysis. While the broader class of pyridyl-quinoline ligands is of interest in these areas due to their redox properties and ability to form stable metal complexes, detailed studies focusing on this particular methyl ester derivative have not been reported.
Materials Science and Advanced Functional Materials
The structural and photophysical properties of this compound suggest its potential for use in the development of advanced functional materials. As a diimine ligand, it can be incorporated into larger molecular or macromolecular structures, imparting specific functions.
There is currently no specific information available in the scientific literature regarding the direct application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) or as a primary luminescent material. The photophysical properties of this compound have been noted in the context of its synthesis and characterization, but detailed studies on its luminescence quantum yield, emission spectra, and suitability for OLED devices are not yet available.
Research has indicated the successful incorporation of this compound into polymeric matrices. This novel diimine ligand has been covalently bound within a polymer structure, demonstrating its utility as a functional monomer or a pendant group. Furthermore, it has been attached to the surface of Cadmium Sulfide (B99878) (CdS) nanoparticles. These findings highlight the potential of this compound in creating new functional polymers and hybrid nanomaterials. However, detailed characterization and the specific properties of these polymeric materials are not extensively documented in the available literature.
While there is considerable interest in pyridyl-quinoline derivatives as anchoring ligands for sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs), there is no direct research available that specifically details the use of this compound for this application. The carboxylic acid analogue, 2-(2-pyridyl)quinoline-4-carboxylic acid, is a more common anchoring group for attachment to semiconductor surfaces like TiO₂. The methyl ester would require hydrolysis to the carboxylic acid to function effectively as an anchor in a typical DSSC setup.
Chemosensors and Biosensors Based on this compound Frameworks
The compound this compound is a notable diimine ligand, a class of molecules recognized for their potential in the development of chemosensors and biosensors. researchgate.net While direct applications of this specific methyl ester in sensing are not extensively documented in scientific literature, its structural framework, featuring both a quinoline and a pyridine (B92270) ring, provides a strong foundation for the design of sophisticated sensor molecules. The arrangement of nitrogen atoms in this compound allows for the effective chelation of metal ions, a fundamental mechanism in many sensing applications. nih.gov
The core structure of this compound serves as a building block for more complex sensor systems. The ester group at the 4-position of the quinoline ring offers a site for further chemical modification, enabling the attachment of this ligand to other molecules or surfaces, such as polymers or nanoparticles, to create advanced sensing materials. researchgate.net
Selective Ion Sensing (e.g., Heavy Metal Ions, Anions)
The 2-(2'-pyridyl)quinoline scaffold, the core of this compound, is a well-established chelating agent for a variety of metal ions. The nitrogen atoms of the pyridine and quinoline rings form a pincer-like structure that can selectively bind to metal cations. This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence, indicating the presence of the target ion.
While specific studies on the ion-sensing capabilities of this compound are limited, research on analogous compounds provides insight into its potential. For instance, derivatives of 4-phenyl-2-(2′-pyridyl)quinoline have been shown to act as highly sensitive fluorescent probes for iron ions (Fe²⁺ and Fe³⁺). researchgate.net The interaction between the ligand and the metal ion alters the electronic properties of the molecule, leading to a distinct fluorescent response. This principle suggests that this compound could be similarly functionalized to create selective sensors for various heavy metal ions.
The selectivity of such sensors is dictated by factors including the geometry of the binding site and the electronic nature of the ligand. By modifying the substituents on the quinoline and pyridine rings, it is possible to tune the sensor's affinity for different metal ions. nih.gov
Table 1: Examples of Ion Sensing by Structurally Related 2-(2'-pyridyl)quinoline Derivatives
| Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection |
| 4-Phenyl-2-(2′-pyridyl)quinoline | Fe²⁺, Fe³⁺ | Fluorescence Quenching/Enhancement | 8.772 x 10⁻⁹ mol/L (Fe²⁺), 1.912 x 10⁻⁹ mol/L (Fe³⁺) |
| Pyridine-phenolic ligands | Beryllium | "Switch-on" Fluorescence | Not specified |
This table presents data for compounds structurally related to this compound to illustrate the potential applications of this chemical framework in ion sensing.
Fluorescent Probes for Specific Molecular Analytes
The inherent fluorescence of the quinoline moiety makes this compound and its derivatives promising candidates for the development of fluorescent probes. The photophysical properties of these molecules can be modulated by their interaction with specific analytes. researchgate.net This interaction can lead to changes in fluorescence intensity, wavelength, or lifetime, providing a detectable signal for the presence of the target molecule.
Although direct applications of this compound as a fluorescent probe for specific molecular analytes are not well-documented, the broader class of 2-(2'-pyridyl)quinazolines, which share a similar structural motif, have been investigated for their solvatochromic properties and two-photon absorption, indicating their potential in sensing applications. researchgate.net The design of such probes often involves creating a specific binding pocket for the analyte of interest, which, upon binding, triggers a change in the fluorescent properties of the quinoline core.
Analytical Chemistry Applications (e.g., Chromatographic Stationary Phases, Extraction Reagents)
Currently, there is a lack of specific documented applications of this compound as a component of chromatographic stationary phases or as an extraction reagent in the scientific literature. However, the structural features of the molecule suggest potential utility in these areas.
The aromatic and polar nature of this compound could make it a candidate for incorporation into stationary phases for chromatography, potentially offering unique selectivity for the separation of certain classes of compounds through π-π stacking and dipole-dipole interactions.
In the context of extraction, quinoline and its derivatives have been studied for the extraction of various substances. For example, the extraction kinetics of pyridine and quinoline from organic phases have been investigated using deep eutectic solvents. mdpi.com While this does not directly involve this compound, it highlights the relevance of the quinoline scaffold in separation science. The chelating properties of the 2-(2'-pyridyl)quinoline unit could also be exploited for the selective extraction of metal ions from aqueous solutions into an organic phase, a process known as solvent extraction.
Further research would be necessary to explore and validate the potential of this compound in these analytical applications.
Derivatization Strategies and Synthesis of Analogues of Methyl 2 2 Pyridyl Quinoline 4 Carboxylate
The structural framework of Methyl 2-(2-pyridyl)quinoline-4-carboxylate presents multiple sites for chemical modification, enabling the synthesis of a diverse array of analogues. These derivatization strategies are crucial for modulating the compound's physicochemical properties, biological activity, and photophysical characteristics. The primary sites for modification include the quinoline (B57606) ring system, the pyridine (B92270) moiety, and the methyl carboxylate group.
Future Research Directions and Emerging Trends for Methyl 2 2 Pyridyl Quinoline 4 Carboxylate
Development of Novel and Highly Efficient Synthetic Methodologies
While the synthesis of Methyl 2-(2-pyridyl)quinoline-4-carboxylate has been established, future efforts will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. researchgate.net Traditional methods for constructing quinoline (B57606) and bipyridine frameworks often involve harsh conditions or multi-step procedures. Emerging trends in organic synthesis offer promising alternatives.
Future research should explore the application of modern synthetic strategies, including:
Mechanochemical Synthesis: Solvent-free mechanochemical processes, such as ball milling, have emerged as a green alternative for constructing quinoline derivatives. researchgate.net Investigating an iodine-mediated mechanochemical oxidative annulation of appropriately designed aniline (B41778) precursors could offer a high-yield, solvent-free route to the target compound. researchgate.net
Transition-Metal-Free Cyclization: Recent advancements have enabled the synthesis of functionalized quinolines from starting materials like 2-styrylanilines without the need for transition metal catalysts. nih.gov Adapting such strategies could provide a more cost-effective and environmentally friendly pathway, avoiding residual metal contamination. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable rapid production and optimization of reaction conditions, which is particularly valuable for industrial applications.
Diels-Alder Strategies: The use of sequential Diels-Alder reactions has proven effective for creating unsymmetrical annulated 2,2'-bipyridine (B1663995) analogues. mdpi.comnih.gov Exploring cycloaddition strategies involving 1,2,4-triazines could lead to novel and efficient pathways to the core pyridyl-quinoline scaffold. mdpi.com
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus | Relevant Precursors |
|---|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, high yields. researchgate.net | Optimization of milling conditions and catalysts. | Substituted anilines and alkynes. researchgate.net |
| Metal-Free C-H Functionalization | Avoids toxic metals, cost-effective. nih.gov | Tandem cyclization strategies. | 2-Styrylanilines and 2-methylpyridines. nih.gov |
| Flow Chemistry | Scalable, improved safety and control. | Reactor design and optimization of flow parameters. | Standard quinoline synthesis precursors. |
| Diels-Alder Cycloadditions | High regioselectivity and efficiency. mdpi.com | Development of novel diene/dienophile pairs. | Bi-1,2,4-triazines and enamines. mdpi.com |
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
Future research in this area should focus on:
Mechanistic Elucidation: Computational studies can be used to model reaction pathways for the synthesis of this compound. By calculating the transition state energies and reaction intermediates, researchers can gain a deeper understanding of the reaction mechanism and identify rate-limiting steps, paving the way for targeted optimization.
Predictive Design of Derivatives: In silico modeling allows for the rational design of new derivatives with tailored properties. nih.gov For example, by computationally screening various substituents on the quinoline or pyridine (B92270) rings, it is possible to predict their effect on the compound's electronic properties, coordination behavior, and potential biological activity, accelerating the discovery of molecules with enhanced performance for specific applications. researchgate.netacs.org
Topological Analyses: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis can provide a detailed picture of the bonding and electronic characteristics, validating predictions made by other DFT methods. researchgate.net
Exploration of Unconventional Reactivity and Novel Chemical Transformations
The unique structure of this compound, which combines a bipyridine-like chelating unit with an extended quinoline system, suggests a rich and largely unexplored reactivity profile. Future research should venture beyond its established role as a ligand to uncover novel chemical transformations.
Key areas for exploration include:
Redox-Active Ligand Chemistry: The bipyridine moiety is well-known for its ability to act as a redox-active ligand, accepting and donating electrons in organometallic complexes. acs.org Investigating the electrochemical behavior of this compound and its metal complexes could reveal its potential in mediating catalytic cycles that involve single-electron transfer steps. Nickel(0) complexes with bipyridine ligands, for instance, are highly reactive in oxidative addition reactions. researchgate.net
C-H Activation and Functionalization: The quinoline and pyridine rings possess multiple C-H bonds that could be targets for direct functionalization. Research into transition-metal-catalyzed C-H activation could lead to the efficient synthesis of novel, polysubstituted derivatives that would be difficult to access through traditional methods.
Photoredox Catalysis: Many bipyridyl-metal complexes, particularly those of Ruthenium(II) and Iridium(III), are potent photoredox catalysts. The parent compound, 2,2'-bipyridine, is a foundational ligand in this field. researchgate.net Synthesizing and evaluating the photochemical properties of metal complexes of this compound could unlock new applications in light-driven organic transformations.
Small Molecule Activation: Thorium-bipyridyl metallocenes have demonstrated the ability to activate a range of small molecules. acs.org The specific steric and electronic environment provided by this compound could enable its actinide or lanthanide complexes to exhibit unique reactivity towards substrates like CO2, N2, or organic azides. acs.org
Integration into Multi-component Systems and Hybrid Functional Materials
The ability of this compound to act as a chelating ligand makes it an excellent building block for the construction of complex supramolecular assemblies and hybrid materials. researchgate.net Research has already shown that it can be covalently bound into polymeric matrices and onto cadmium sulfide (B99878) (CdS) nanoparticles, highlighting its versatility. researchgate.net
Future trends will likely involve its incorporation into more sophisticated systems:
Metal-Organic Frameworks (MOFs): The rigid structure and defined coordination vectors of this ligand make it a promising candidate for the design of novel MOFs. By selecting appropriate metal nodes, it may be possible to create porous materials with applications in gas storage, separation, or heterogeneous catalysis.
Luminescent Materials: Functionalized 2,2'-bipyridines are known to form stable, luminescent complexes with lanthanide cations. mdpi.com Future work should investigate the photophysical properties of lanthanide complexes of this compound, which could lead to the development of new phosphors for lighting, displays, or biomedical imaging.
Polymer-Based Materials: Building on previous work, research could focus on creating functional polymers where the pyridyl-quinoline unit is either a pendant group or integrated into the polymer backbone. researchgate.net Such materials could exhibit interesting optical, electronic, or ion-sensing properties.
Dye-Sensitized Solar Cells (DSSCs): Ruthenium(II) tris-chelate complexes based on bipyridine ligands are the archetypal sensitizers in DSSCs. researchgate.net The extended π-system of the quinoline moiety in this compound could modulate the absorption spectrum and electronic properties of its corresponding Ru(II) complexes, potentially leading to more efficient light-harvesting materials.
Discovery of Novel Non-biological Applications in Emerging Technologies
While quinoline derivatives have been extensively studied for their biological activities, the unique electronic and coordination properties of this compound suggest significant potential in non-biological, technology-focused applications. nih.govnih.govnih.gov
Emerging areas where this compound could make an impact include:
Homogeneous Catalysis: The strong chelating ability of the bipyridine-like motif is fundamental to its use in transition metal catalysis. Future research could explore the performance of its complexes (e.g., with palladium, nickel, or iridium) in cross-coupling reactions, hydrogenation, or asymmetric catalysis, where ligand design is critical for controlling reactivity and selectivity. researchgate.net
Organic Electronics: The fused aromatic scaffold is an electron-deficient ring system, a property that can be valuable in organic electronics. acs.org The potential for this compound and its derivatives to serve as electron-transporting or light-emitting materials in Organic Light-Emitting Diodes (OLEDs) or other electronic devices warrants investigation.
Chemosensors: The nitrogen atoms of the pyridyl-quinoline core provide a well-defined binding site for metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its optical properties (e.g., absorption or fluorescence). This suggests a future direction in developing selective and sensitive chemosensors for the detection of specific metal ions in environmental or industrial samples.
Table 2: Potential Technological Applications and Research Directions
| Application Area | Key Property | Future Research Objective |
|---|---|---|
| Homogeneous Catalysis | Strong metal chelation, tunable electronics. | Synthesize and test transition metal complexes in key organic reactions. |
| Organic Electronics (OLEDs) | Conjugated π-system, electron-deficient nature. acs.org | Evaluate electroluminescent properties and charge transport characteristics. |
| Chemosensors | Specific ion-binding site, responsive photophysics. | Investigate changes in fluorescence or absorbance upon binding to target metal ions. |
| Photoredox Catalysis | Formation of stable, photoactive Ru(II) or Ir(III) complexes. researchgate.net | Measure excited-state lifetimes and redox potentials of metal complexes. |
Q & A
Q. What are the established synthetic routes for Methyl 2-(2-pyridyl)quinoline-4-carboxylate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves cyclization and coupling strategies. Key methods include:
- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media, followed by esterification. For example, reacting isatin with methyl pyridyl ketone under sodium acetate catalysis yields the quinoline core .
- Carbodiimide-Mediated Coupling : Using coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) to attach the pyridyl group to the quinoline-carboxylate intermediate. This method achieves ~59% yield under ambient conditions .
- AlCl₃-Catalyzed Cyclization : Heating chloroacetyl intermediates in 1,2-dichlorobenzene with AlCl₃ (10 equiv.) at 378 K for 5 hours, followed by purification via recrystallization (73% yield) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions. For example, the pyridyl proton signals appear as doublets near δ 8.5–9.0 ppm, while the quinoline methyl ester resonates as a singlet at δ 3.8–4.0 ppm .
- X-ray Crystallography : Essential for confirming the octahedral coordination geometry in metal complexes (e.g., Na⁺ ions coordinated to six water molecules in the crystal lattice) and hydrogen-bonding networks .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]⁺ at m/z 245) validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Metal Complexation : Acts as a ligand for transition metals (e.g., Ru, Na) due to its bipyridyl-like structure. These complexes are studied for catalytic and photophysical properties .
- Biological Probes : The quinoline-pyridyl scaffold is explored for antimicrobial and anticancer activity via structure-activity relationship (SAR) studies. Modifications at the 4-carboxylate position enhance target selectivity .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in spectroscopic assignments for this compound?
Methodological Answer: X-ray diffraction provides unambiguous bond lengths and angles, which can correct misinterpretations from NMR. For instance:
- Planarity of the Quinoline-Pyridyl System : Crystallography confirms a dihedral angle <10° between rings, explaining observed conjugation in UV-Vis spectra .
- Hydrogen-Bonding Networks : O–H⋯N interactions in the crystal lattice (2.8–3.0 Å) correlate with broad IR stretches at 2500–3000 cm⁻¹, often misassigned to solvent effects in NMR .
Q. What strategies mitigate contradictions between theoretical and experimental data in metal-complex studies?
Methodological Answer:
- DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate coordination modes. For example, Na⁺ complexes show deviations <5 cm⁻¹ between theory and experiment .
- EPR Spectroscopy : Resolves oxidation states in paramagnetic complexes (e.g., Ru³⁺ vs. Ru²⁺), which MS alone cannot differentiate .
Q. How does steric hindrance from the methyl ester group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : The 4-carboxylate group deactivates the quinoline ring, requiring Pd(OAc)₂/XPhos catalysts at 110°C for C–N coupling. Yields drop by ~20% compared to non-ester analogs .
- Suzuki-Miyaura Reactions : Steric effects reduce aryl boronic acid coupling efficiency. Microwave-assisted conditions (150°C, 30 min) improve yields to ~65% .
Q. What analytical workflows address stability issues during storage and reaction optimization?
Methodological Answer:
- HPLC Purity Monitoring : Use Zorbax SB-C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to detect degradation products. Unstable derivatives (e.g., compound 8 in ) degrade >10% in 48 hours at RT .
- Lyophilization : Storage as lyophilized powders at -20°C preserves integrity >6 months, whereas solutions in DMSO degrade within weeks .
Q. How do electronic effects of substituents modulate the compound’s fluorescence properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-carboxylate enhances π→π* transitions, shifting emission to 450 nm (quantum yield Φ = 0.22). Adding EWGs (e.g., –Cl) red-shifts emission by 20 nm .
- Solvatochromism : In polar solvents (e.g., MeOH), fluorescence quenching occurs due to H-bonding with the carboxylate, reducing Φ by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
